[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone
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Overview
Description
3-{1-[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERIDIN-2-YL}PYRIDINE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERIDIN-2-YL}PYRIDINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl and trifluoromethyl groups. The final step involves the coupling of this intermediate with a piperidine derivative and pyridine under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-{1-[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERIDIN-2-YL}PYRIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{1-[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERIDIN-2-YL}PYRIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERIDIN-2-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in pharmaceutical synthesis.
Uniqueness
3-{1-[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERIDIN-2-YL}PYRIDINE is unique due to its specific structural features, such as the pyrazolo[1,5-a]pyrimidine core and the presence of both dimethoxyphenyl and trifluoromethyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C26H24F3N5O3 |
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Molecular Weight |
511.5 g/mol |
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C26H24F3N5O3/c1-36-21-9-8-16(12-22(21)37-2)19-13-23(26(27,28)29)34-24(32-19)18(15-31-34)25(35)33-11-4-3-7-20(33)17-6-5-10-30-14-17/h5-6,8-10,12-15,20H,3-4,7,11H2,1-2H3 |
InChI Key |
NJRQKWQIISDOKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCCCC4C5=CN=CC=C5)OC |
Origin of Product |
United States |
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